6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one
Overview
Description
6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one is a chemical compound that is used in various industries as an intermediate in the synthesis process . It is also known by the synonym Erlotinib .
Synthesis Analysis
The synthesis of this compound involves several steps . The process starts with the reaction of 3,4-dihydroxy benzaldehyde with a bromo derivative of ethyl methyl ether to obtain 3,4-bis(2-methoxyethoxy)benzaldehyde. This is then converted to 3,4-bis(2-methoxyethoxy)-benzonitrile, which upon nitration yields 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile. Nitro reduction of this compound gives 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile. Formylation of this compound yields N’-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylformamidine. Coupling of this formamidine with 3-ethynyl aniline gives erlotinib free base. Further treatment of this free base with methanolic/ethanolic hydrochloric acid gives erlotinib hydrochloride .Molecular Structure Analysis
The molecular formula of 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one is C22H23N3O4 . It has a formal charge of 0 and a formula weight of 393.436 Da .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its boiling point is 553.6°C at 760 mmHg . The melting point is between 223-225°C .Scientific Research Applications
Synthesis and Optimization
- Synthesis Methods : The synthesis of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one involves etherification, nitration, reduction, and cyclization, starting from ethyl 3,4-dihydroxybenzoate. This process yields over 90%, highlighting its efficiency and suitability for scale production (Sun Zhi-zhong, 2011).
- Microwave Reaction Enhancement : A microwave-assisted one-pot reaction has been employed to improve the synthesis, increasing the yield from 29.8% to 50% and simplifying the process (J. Man et al., 2020).
Catalysis and Chemical Reactions
- Rhodium-Catalyzed Annulation : The compound is involved in [Cp*RhIII]-catalyzed annulation, yielding 2-aryl quinazolin-4(3H)-one derivatives with good functional group tolerance (Hao Xiong et al., 2018).
Application in Drug Synthesis
- Erlotinib Hydrochloride Synthesis : 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one is a key intermediate in the synthesis of Erlotinib hydrochloride, a drug used for treating non-small cell lung cancer (Sun Jian, 2013).
Pharmacological Research
- Antitumor Properties : Novel bis quinazolinone derivatives synthesized from this compound showed promising insecticidal efficacy (Manal M. El-Shahawi et al., 2016).
- Apoptotic Effects on Cancer Cells : A heterocyclic compound derived from this compound initiated ROS accumulation and caused apoptotic cell death inhuman bone cancer cells (G. Lv & C. Yin, 2019).
Stability and Degradation Studies
- Stability Analysis : Research has been conducted on the stability of Erlotinib hydrochloride, which uses 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one as an intermediate, under various stress conditions (A. Mahajan et al., 2015).
Antioxidant Properties
- Antioxidant Activity : The antioxidant properties of 2-substituted quinazolin-4(3H)-ones were studied, revealing structure-antioxidant activity relationships and highlighting the potential of these compounds in medicinal chemistry (Janez Mravljak et al., 2021).
Novel Drug Development
- Potential for New Antitumor Agents : Studies on the synthesis and evaluation of novel bis quinazolinone derivatives for their insecticidal efficacy suggest potential applications in antitumor treatments (Manal M. El-Shahawi et al., 2016).
properties
IUPAC Name |
6,7-bis(2-methoxyethoxy)-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-18-3-5-20-12-7-10-11(15-9-16-14(10)17)8-13(12)21-6-4-19-2/h7-9H,3-6H2,1-2H3,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQWTUWLIGJTQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=O)NC=N2)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384594 | |
Record name | 6,7-Bis(2-methoxyethoxy)quinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one | |
CAS RN |
179688-29-0 | |
Record name | 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179688-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179688290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,7-Bis(2-methoxyethoxy)quinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.005 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6,7-BIS(2-METHOXYETHOXY)QUINAZOLIN-4(3H)-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5ASH28MRM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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